An In-depth Technical Guide to 2-Hydroxy-4-methylbenzophenone
An In-depth Technical Guide to 2-Hydroxy-4-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylbenzophenone, a substituted aromatic ketone. The document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications, with a focus on its relevance to the fields of chemical research and drug development.
Core Chemical and Physical Properties
2-Hydroxy-4-methylbenzophenone, with the CAS number 3098-18-8, is a solid organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 3098-18-8 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |
| Molecular Weight | 212.24 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Boiling Point | 234°C at 15 mmHg | |
| Solubility | Soluble in Methanol | |
| UV max (Methanol, pH 11) | 375 nm | [3] |
Synthesis of 2-Hydroxy-4-methylbenzophenone
The synthesis of 2-Hydroxy-4-methylbenzophenone can be effectively achieved through the Fries rearrangement of m-cresyl benzoate. This electrophilic substitution reaction involves the migration of the benzoyl group from the phenolic ester to the aromatic ring of the cresol moiety, primarily at the ortho position to the hydroxyl group, facilitated by a Lewis acid catalyst.
Experimental Protocol: Fries Rearrangement of m-Cresyl Benzoate
Materials:
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m-Cresyl benzoate
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Anhydrous aluminum chloride (AlCl₃)
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Nitrobenzene (solvent)
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Hydrochloric acid (HCl), 5% aqueous solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
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Heating mantle and magnetic stirrer
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresyl benzoate (1 equivalent) in nitrobenzene.
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Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise while stirring. An exothermic reaction will occur.
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Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and 5% hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Washing: Combine the organic layers and wash them sequentially with 5% hydrochloric acid, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-4-methylbenzophenone.
Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Nitrobenzene is toxic and should be handled with care.
Synthesis Workflow
Caption: Synthesis of 2-Hydroxy-4-methylbenzophenone via Fries Rearrangement.
Potential Applications in Research and Development
While specific biological activities and signaling pathway involvement for 2-Hydroxy-4-methylbenzophenone are not extensively documented in publicly available literature, its structural motif as a substituted benzophenone suggests potential areas for investigation by researchers and drug development professionals.
Benzophenone derivatives are known to possess a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The presence of a hydroxyl group and a methyl group on the phenyl ring of 2-Hydroxy-4-methylbenzophenone can influence its electronic and steric properties, potentially leading to interactions with biological targets.
Furthermore, hydroxybenzophenones are valuable intermediates in organic synthesis. The hydroxyl and ketone functionalities can be further modified to create more complex molecules with potential therapeutic applications. For instance, the hydroxyl group can be alkylated or acylated, and the ketone can undergo reactions such as reduction, oximation, or Wittig reactions, providing a scaffold for the synthesis of a library of compounds for biological screening.
It is important to distinguish 2-Hydroxy-4-methylbenzophenone from the structurally similar and widely studied UV absorber, 2-Hydroxy-4-methoxybenzophenone (Oxybenzone). While both are benzophenone derivatives, their differing substituents (methyl vs. methoxy) can lead to distinct physical, chemical, and biological properties. Much of the available toxicological and biological data pertains to 2-Hydroxy-4-methoxybenzophenone and should not be directly extrapolated to 2-Hydroxy-4-methylbenzophenone.[4][5][6]
Conclusion
2-Hydroxy-4-methylbenzophenone is a readily synthesizable organic compound with well-defined chemical and physical properties. While its biological profile is not yet thoroughly elucidated, its structural features make it an interesting candidate for further investigation in medicinal chemistry and as a versatile intermediate in organic synthesis. The provided experimental protocol for its synthesis via the Fries rearrangement offers a reliable method for its preparation in a laboratory setting. Further research is warranted to explore the full potential of this compound in drug discovery and development.
References
- 1. 2-Hydroxy-4-methylbenzophenone AldrichCPR 3098-18-8 [sigmaaldrich.com]
- 2. Benzophenone, 2-hydroxy-4-methyl- | C14H12O2 | CID 137824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
